molecular formula C6H7F3O B1588885 2-(Trifluoromethyl)cyclopentanone CAS No. 95524-19-9

2-(Trifluoromethyl)cyclopentanone

Cat. No. B1588885
CAS RN: 95524-19-9
M. Wt: 152.11 g/mol
InChI Key: LQVDWRMXWKNZNG-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)cyclopentanone is a chemical compound with the molecular formula C6H7F3O . It is a derivative of cyclopentanone, where one of the hydrogen atoms is replaced by a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)cyclopentanone consists of a five-membered cyclopentanone ring with a trifluoromethyl group attached to the second carbon atom . The molecular weight of this compound is 152.11 .


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)cyclopentanone has a molecular weight of 152.114 and a density of 1.3±0.1 g/cm3 . Its boiling point is 129.6±35.0 °C .

Scientific Research Applications

Advanced Polymer Materials

2-(Trifluoromethyl)cyclopentanone: is utilized in the synthesis of negative photosensitive polyimides (PSPIs) , which are crucial for semiconductor fabrication, optical fiber communications, and other optoelectronic areas . These materials are valued for their enhanced optical transparency and high-temperature dimensional stability, making them suitable for advanced optical applications.

Pharmaceutical Industry

The trifluoromethyl group, as found in 2-(Trifluoromethyl)cyclopentanone , is a common moiety in many FDA-approved drugs . This group is often incorporated into drug molecules due to its ability to enhance the biological activity and metabolic stability of pharmaceuticals.

Material Science

2-(Trifluoromethyl)cyclopentanone: is recognized for its role in material science, particularly in the development of fluorinated organic compounds with unique chemical structures and potential biological activities. These compounds are used in various research fields, including medical, environmental, and industrial applications.

Chemical Synthesis

In chemical synthesis, 2-(Trifluoromethyl)cyclopentanone serves as an intermediate for creating a broad spectrum of compounds. Its derivatives are valuable intermediates for preparing other trifluoromethyl-substituted compounds, which are useful in synthesizing a diverse range of chemicals .

Agriculture

Compounds derived from 2-(Trifluoromethyl)cyclopentanone can be used to synthesize 1-indanones, which exhibit a wide range of biological activities. These activities include potential applications as effective insecticides, fungicides, and herbicides , highlighting the compound’s significance in agricultural chemistry.

Environmental Studies

2-(Trifluoromethyl)cyclopentanone: and its derivatives are subjects of environmental fate and exposure studies. Understanding the environmental impact of such compounds is essential for assessing their safety and ecological footprint .

Future Directions

The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade . This suggests that compounds like 2-(Trifluoromethyl)cyclopentanone could have potential applications in the development of advanced materials, agrochemicals, and pharmaceuticals .

properties

IUPAC Name

2-(trifluoromethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O/c7-6(8,9)4-2-1-3-5(4)10/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVDWRMXWKNZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462197
Record name 2-(Trifluoromethyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)cyclopentanone

CAS RN

95524-19-9
Record name 2-(Trifluoromethyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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